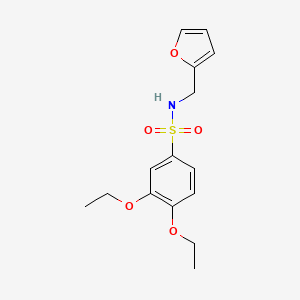

3,4-二乙氧基-N-(2-呋喃甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multi-step chemical processes, yielding high chemical yields. For example, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide and its precursors were synthesized with 75-84% overall yield through a process involving O-methylation and subsequent purification steps (Gao et al., 2014). Similarly, N-(furan-3-ylmethylene)benzenesulfonamides were synthesized via a gold(I)-catalyzed cascade reaction, showcasing a unique 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids (Wang et al., 2014).

Molecular Structure Analysis

Crystallographic and spectroscopic studies play a crucial role in understanding the molecular structure of sulfonamide compounds. For instance, N-(3-methoxybenzoyl)benzenesulfonamide was characterized by IR, NMR, and elemental analysis, with its structure further confirmed by X-ray diffraction studies, revealing interesting hydrogen bonding patterns and crystal architecture (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, demonstrating unique reactivity and selectivity. The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase highlight the chemical versatility and potential therapeutic applications of these compounds (Röver et al., 1997).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of sulfonamide compounds under various conditions. The synthesis, characterization, and investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide provide insights into its physical properties, including crystal system, space group, and unit cell parameters, contributing to the comprehensive understanding of such compounds (Ceylan et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, stability, and interactions with biological targets, are of significant interest. Studies on the synthesis and bioactivity of new sulfonamide derivatives reveal their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, highlighting the diverse chemical properties and biological activities these compounds can exhibit (Gul et al., 2016).

科学研究应用

Photosensitizing Applications in Photodynamic Therapy

- The synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups highlight its potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Applications and Heterocyclic Synthesis

- Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), with vast synthetic applications demonstrated through Directed ortho Metalation (DoM) methodology. This process enables the synthesis of diverse heterocycles, showcasing the flexibility and utility of arylsulfonamides in organic synthesis (Familoni, 2002).

Enzyme Inhibition for Therapeutic Applications

- A series of new benzenesulfonamides demonstrated significant inhibition of carbonic anhydrase (CA), a crucial enzyme in various physiological processes. This inhibition suggests a potential for these compounds in designing inhibitors for therapeutic applications, particularly in targeting tumor-specific activities (Gul et al., 2016).

Antitumor Activity and Apoptosis Induction

- Novel diamide-based benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA IX and XII, associated with tumor cells. These compounds not only showed potent inhibitory effects but also demonstrated significant antitumor activity against renal cancer cell lines, with the ability to induce apoptosis. This indicates their potential in cancer therapy (Abdelrahman et al., 2019).

未来方向

属性

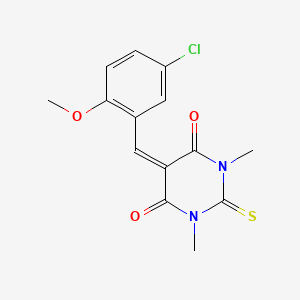

IUPAC Name |

3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S/c1-3-19-14-8-7-13(10-15(14)20-4-2)22(17,18)16-11-12-6-5-9-21-12/h5-10,16H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJALFOPXNOOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)

![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)

![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)

![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)

![[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5591775.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B5591786.png)

![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)